Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate
CAS No.: 691904-77-5
Cat. No.: VC2476981
Molecular Formula: C12H15FO3
Molecular Weight: 226.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 691904-77-5 |
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Molecular Formula | C12H15FO3 |
Molecular Weight | 226.24 g/mol |
IUPAC Name | ethyl 3-(2-fluoro-4-methoxyphenyl)propanoate |
Standard InChI | InChI=1S/C12H15FO3/c1-3-16-12(14)7-5-9-4-6-10(15-2)8-11(9)13/h4,6,8H,3,5,7H2,1-2H3 |
Standard InChI Key | ZTHVZSUQIOWMDB-UHFFFAOYSA-N |
SMILES | CCOC(=O)CCC1=C(C=C(C=C1)OC)F |
Canonical SMILES | CCOC(=O)CCC1=C(C=C(C=C1)OC)F |
Introduction
Chemical Identity and Structure
Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate is characterized by its molecular formula C₁₂H₁₅FO₃ and a molecular weight of 226.24 g/mol . The compound is indexed in chemical databases with CAS registry number 691904-77-5 . Structurally, it features a phenyl ring with a fluorine atom at the ortho position and a methoxy group at the para position, connected to a propanoate ethyl ester chain. This particular arrangement of functional groups contributes to its chemical reactivity and potential biological activity.
The presence of the fluorine atom is especially noteworthy as it enhances metabolic stability and can significantly alter the compound's physicochemical properties, including lipophilicity and binding affinity to biological targets. The methoxy group at the para position further modifies the electronic distribution on the aromatic ring, potentially affecting its interaction with biological systems.
Physical and Chemical Properties
The physical and chemical properties of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate are summarized in the following table:
Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate exhibits stability under standard laboratory conditions but may be sensitive to strong acids or bases due to its ester functionality and electron-rich aromatic ring. The compound's reactivity profile allows it to participate in various organic transformations, making it valuable for synthetic applications.
Synthesis and Preparation Methods
The synthesis of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol. This reaction is often catalyzed by a strong acid, such as sulfuric acid, under reflux conditions to ensure complete conversion to the ester form. The general reaction can be represented as:
3-(2-Fluoro-4-methoxyphenyl)propanoic acid + Ethanol → Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate + Water
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield by precisely controlling reaction parameters. Alternative synthetic routes may include:
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Photocatalyzed alkoxycarbonylation of appropriate olefins, as suggested by related research on similar compounds .
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Hydrogenation of corresponding unsaturated precursors using specialized catalysts, such as oxazoline N,P-iridium complexes, which have shown efficacy in the synthesis of related fluorinated esters .
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Multi-step synthetic pathways involving functional group manipulations of suitable aromatic precursors, as indicated in patent literature .
The preparation of stock solutions for laboratory research typically involves dissolving the compound in appropriate organic solvents. The following table provides calculated volumes for preparing stock solutions of varying concentrations:
Stock Concentration | For 1 mg | For 5 mg | For 10 mg |
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1 mM | 4.4201 mL | 22.1004 mL | 44.2008 mL |
5 mM | 0.8840 mL | 4.4201 mL | 8.8402 mL |
10 mM | 0.4420 mL | 2.2100 mL | 4.4201 mL |
These calculations are based on the compound's molecular weight and are crucial for ensuring accurate concentrations in experimental work .
Structural Relationships and Analogues
Several structurally related compounds provide insight into the chemical versatility and potential modifications of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate:
These structural variations highlight how subtle changes in substitution patterns can significantly alter a compound's chemical and biological properties, providing opportunities for structure-activity relationship studies in medicinal chemistry research .
Applications in Research and Development
Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate has demonstrated utility in several research areas:
Organic Synthesis Applications
In organic synthesis, Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate serves as:
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A versatile building block for more complex molecules, taking advantage of the reactive ester functionality and the unique electronic properties conferred by the fluorine atom.
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A participant in various organic transformations, including hydrolysis, reduction, amidation, and other functional group interconversions.
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A model compound for studying the influence of fluorine substitution on reaction outcomes and mechanistic pathways .
Research Findings and Mechanistic Studies
Research involving Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate or closely related compounds has provided insights into reaction mechanisms and synthetic methodologies:
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Studies on similar fluorinated esters have demonstrated the formation of iodonium ylides from the reaction of β-ketoesters with hypervalent iodine reagents, suggesting potential reaction pathways for Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate in similar transformations .
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Investigations into photocatalyzed alkoxycarbonylation reactions have shown that compounds with similar structural features can undergo specific transformations with high regioselectivity, potentially applicable to synthetic strategies involving this compound .
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Research on the hydroxylated analogue, Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate, suggests that the methoxy group in the title compound could potentially be cleaved under specific conditions to access the hydroxy derivative, expanding its utility in synthetic pathways .
These findings contribute to a deeper understanding of the chemical behavior of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate and suggest future research directions.
Stability and Reactivity Profiles
Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate exhibits stability under normal laboratory conditions but may undergo specific transformations under certain conditions:
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The ester functionality is susceptible to hydrolysis under acidic or basic conditions, potentially yielding the corresponding carboxylic acid.
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The methoxy group may undergo demethylation in the presence of strong nucleophiles or under specific reaction conditions, as evidenced by studies on related compounds .
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The aromatic ring, influenced by both the fluorine and methoxy substituents, presents a unique electronic environment that may direct subsequent electrophilic or nucleophilic aromatic substitution reactions.
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The propanoate chain offers opportunities for functionalization at the alpha or beta positions, potentially through enolate chemistry or other carbon-carbon bond-forming reactions.
Understanding these reactivity patterns is crucial for effectively utilizing this compound in synthetic strategies and for designing stable formulations for biological testing.
Future Research Directions
Research on Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate continues to evolve, with several promising directions:
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Further exploration of its potential as a building block for bioactive compounds, particularly in the development of receptor modulators and enzyme inhibitors.
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Investigation of its utility as a precursor for radiolabeled analogues in molecular imaging applications, as suggested by research on structurally related compounds in PET imaging studies .
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Development of more efficient and sustainable synthetic routes, potentially leveraging emerging technologies in flow chemistry and photocatalysis .
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Comprehensive evaluation of its structure-activity relationships through systematic modifications of the core structure and testing against various biological targets.
These research avenues hold promise for expanding the application scope of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate in both medicinal chemistry and synthetic organic chemistry.
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